Cas no 2228944-61-2 (tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate)
tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate
- EN300-1899410
- 2228944-61-2
-
- Inchi: 1S/C15H21NO4/c1-14(2,3)20-13(17)16-10-6-7-11(12(8-10)18-5)15(4)9-19-15/h6-8H,9H2,1-5H3,(H,16,17)
- InChI Key: OQSGLXJXGVYKJQ-UHFFFAOYSA-N
- SMILES: O1CC1(C)C1C=CC(=CC=1OC)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 279.14705815g/mol
- Monoisotopic Mass: 279.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 60.1Ų
tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1899410-0.05g |
tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate |
2228944-61-2 | 0.05g |
$1056.0 | 2023-06-03 | ||
| Enamine | EN300-1899410-0.1g |
tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate |
2228944-61-2 | 0.1g |
$1106.0 | 2023-06-03 | ||
| Enamine | EN300-1899410-0.25g |
tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate |
2228944-61-2 | 0.25g |
$1156.0 | 2023-06-03 | ||
| Enamine | EN300-1899410-0.5g |
tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate |
2228944-61-2 | 0.5g |
$1207.0 | 2023-06-03 | ||
| Enamine | EN300-1899410-1.0g |
tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate |
2228944-61-2 | 1g |
$1256.0 | 2023-06-03 | ||
| Enamine | EN300-1899410-2.5g |
tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate |
2228944-61-2 | 2.5g |
$2464.0 | 2023-06-03 | ||
| Enamine | EN300-1899410-5.0g |
tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate |
2228944-61-2 | 5g |
$3645.0 | 2023-06-03 | ||
| Enamine | EN300-1899410-10.0g |
tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate |
2228944-61-2 | 10g |
$5405.0 | 2023-06-03 |
tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate
Introduction to Tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate (CAS No. 2228944-61-2)
Tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate, identified by its Chemical Abstracts Service (CAS) number 2228944-61-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development, particularly as intermediates in the synthesis of bioactive molecules. The structural features of this compound, including its tert-butyl protecting group and the presence of an oxirane (epoxide) moiety, make it a valuable scaffold for exploring novel pharmacological interactions.
The 3-methoxy-4-(2-methyloxiran-2-yl)phenyl portion of the molecule introduces a phenolic ring with functionalized substituents that can participate in various chemical reactions, such as nucleophilic substitution and metal-catalyzed cross-coupling reactions. These reactions are pivotal in constructing more complex molecular architectures, which is often essential for achieving high affinity and selectivity in drug design. The oxirane group, in particular, is a highly reactive electrophile that can undergo ring-opening reactions with nucleophiles, enabling the introduction of diverse functional groups at specific positions within the molecule.
In recent years, there has been a surge in research focused on developing novel carbamate-based therapeutics due to their favorable pharmacokinetic properties and ability to modulate biological pathways. For instance, carbamates have been explored as inhibitors of enzymes involved in metabolic disorders, neurodegenerative diseases, and cancer. The tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate structure presents an intriguing opportunity for medicinal chemists to exploit these properties. The tert-butyl group serves as an effective protecting group for amine functionalities, allowing for selective deprotection under mild conditions when further functionalization is desired.
One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The combination of the oxirane and methoxyphenyl moieties provides multiple sites for chemical modification, enabling the synthesis of libraries of derivatives with tailored biological activities. Such libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying lead compounds with therapeutic potential. Moreover, the structural motif resembles known bioactive scaffolds, suggesting that derivatives of this compound may exhibit similar pharmacological effects.
Recent advancements in computational chemistry have further enhanced the utility of this compound in drug design. Molecular modeling studies have demonstrated that modifications to the 3-methoxy-4-(2-methyloxiran-2-yl)phenyl ring can fine-tune interactions with biological targets, such as enzymes and receptors. For example, computational docking experiments have shown that certain derivatives may bind to proteins involved in inflammation or cell signaling pathways with high affinity. These findings highlight the importance of structural optimization in maximizing therapeutic efficacy while minimizing off-target effects.
The role of oxiranes in medicinal chemistry extends beyond their use as reactive intermediates. Oxirane-containing compounds have been investigated for their ability to induce controlled drug release through cleavage by enzymatic or chemical means. This property is particularly relevant in targeted drug delivery systems, where precise temporal and spatial control over drug release can significantly improve treatment outcomes. The presence of an oxirane group in Tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate suggests that it could be incorporated into such systems to enhance therapeutic specificity.
In addition to its pharmaceutical applications, this compound has shown promise in materials science and agrochemical research. The unique reactivity of its functional groups makes it a suitable candidate for synthesizing polymers with specialized properties or for developing novel pesticides with improved environmental profiles. For instance, carbamate-based polymers have been explored for their biodegradability and biocompatibility, making them attractive for biomedical applications.
The synthesis of Tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the carbamate bond between a hydroxycarbonyl derivative and a tert-butanol equivalent, followed by functionalization of the phenolic ring and introduction of the oxirane group. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing both reaction times and waste generation.
Evaluation of the physicochemical properties of this compound is crucial for assessing its suitability as a lead molecule or intermediate. Parameters such as solubility, stability under storage conditions, and metabolic degradation pathways must be thoroughly characterized before proceeding to biological testing. Collaborative efforts between synthetic chemists and analytical scientists have facilitated comprehensive property profiling using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
The biological evaluation of derivatives derived from Tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-yl)phenyl]carbamate has revealed several promising candidates with potential therapeutic applications. In preclinical studies conducted on cell culture models and animal models, certain derivatives have demonstrated inhibitory activity against enzymes associated with inflammatory diseases or cancer progression. These findings underscore the importance of structure-function relationships in carbamate-based compounds and provide a rationale for further exploration.
Future research directions may focus on enhancing the selectivity and potency of derivatives by leveraging computational tools like machine learning algorithms for virtual screening. Such approaches can accelerate the identification of optimal molecular structures while minimizing experimental costs. Additionally, exploring new synthetic strategies to introduce additional functional groups into the core scaffold could expand its utility across multiple therapeutic areas.
In conclusion,Tert-butyl N-[3-methoxy-4-(2-methyloxiran-2-lyl)phenyl]carbamate (CAS No. 2228944-61-2) represents a versatile compound with significant potential in pharmaceutical chemistry and beyond. Its unique structural features make it an attractive scaffold for drug discovery efforts aimed at addressing unmet medical needs. Continued investigation into its synthetic applications and biological activities will likely yield valuable insights into its role as a building block or lead compound.
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